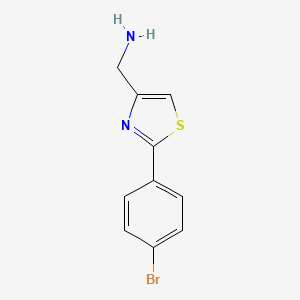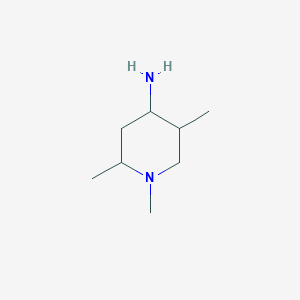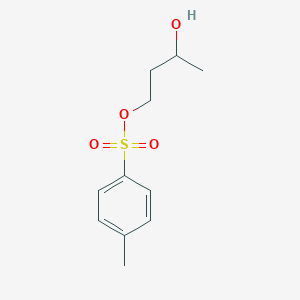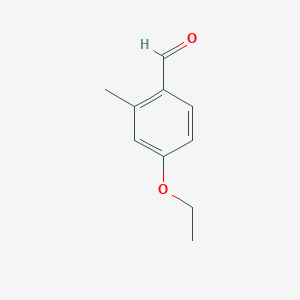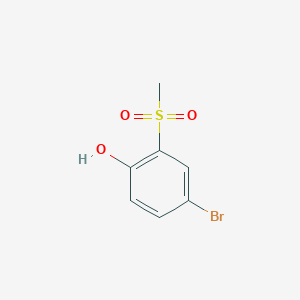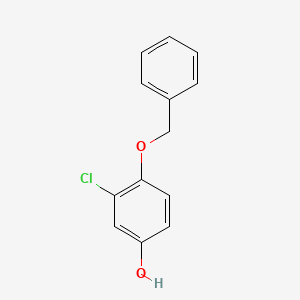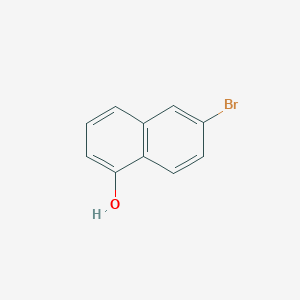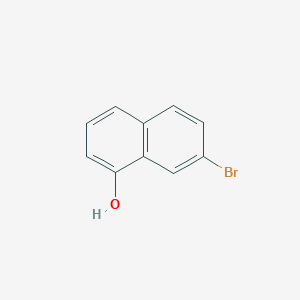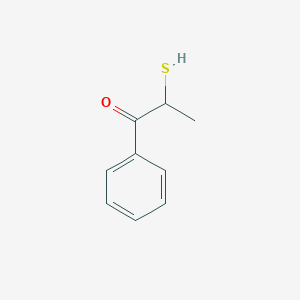
1-Phenyl-2-sulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-sulfanylpropan-1-one is a sulfur-containing organic compound that is of interest in various chemical reactions and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related sulfur-containing compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of sulfur-containing compounds can involve various strategies, including the use of recyclable catalysts, as seen in the synthesis of pyrazolone derivatives using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst . Additionally, the formation of 2-phenyl-2-sulfanyl tertiary amines through the reaction of sulfanylmethyllithiums with N,N-dimethylthioformamide followed by the addition of Grignard reagents demonstrates the versatility of sulfur compounds in synthesis . The one-pot synthesis approach for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles also highlights the reactivity of sulfur intermediates .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can be complex, as evidenced by the crystal structure analysis of phenylmercury(II) sulfanylpropenoates, which showed a distorted T-environment around the mercury atom . Similarly, the structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by X-ray diffraction, revealing a non-symmetrical molecule without classical hydrogen bonds or π-π stacking interactions .
Chemical Reactions Analysis
Sulfur compounds can undergo various chemical reactions, including condensation , rearrangement , and cyclization . The reactivity of the sulfur atom plays a crucial role in these transformations, as seen in the sequential addition reaction leading to tertiary amines and the sulphonation reactions of 3-phenylpropan-1-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur compounds can be studied using spectroscopic techniques, as in the case of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile . The vibrational spectral analysis, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies provide insights into the stability, charge distribution, and potential biological activity of these compounds .
Applications De Recherche Scientifique
Quantum-Chemical Studies
- Formation of Geminal Hydroxy Thiols : Researchers conducted a quantum-chemical study on the reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide, where compounds like 1-Phenyl-2-sulfanylpropan-1-one are involved. This study revealed insights into the nucleophilic attack on the carbonyl group by hydrogen sulfide and the potential energy surface for rotational isomerism of related compounds (Shagun et al., 2008).
Synthesis Applications
- Synthesis of Hydroxy Thiols : A procedure for the synthesis of various sulfanylpropan-2-ols, including those related to 1-Phenyl-2-sulfanylpropan-1-one, was developed. This involved acid-catalyzed addition of hydrogen sulfide to corresponding ketones, highlighting the compound's role in the synthesis of hydroxy thiols (Dorofeev et al., 2008).
Molecular Structure Analysis
- X-ray Diffraction and Molecular Modeling : The structures and stereochemistry of compounds related to 1-Phenyl-2-sulfanylpropan-1-one were studied using X-ray diffraction analysis and molecular modeling, indicating its importance in understanding molecular structures (Hydrio et al., 2002).
Organic Chemistry Reactions
- Cascade Radical Reactions : The compound has been involved in studies of cascade radical reactions, such as the formation of alpha-(arylsulfanyl)imidoyl radicals, showcasing its role in complex organic chemistry processes (Benati et al., 2003).
Enantioselective Hydrogenation
- Enantioselective Hydrogenation Studies : It was studied in the context of enantioselective hydrogenation of diketones, demonstrating its potential in selective chemical reactions (Toukoniitty et al., 2001).
Chemical Sensing Applications
- Detection of Trace Water in Organic Solvents : A study demonstrated the use of a compound related to 1-Phenyl-2-sulfanylpropan-1-one in detecting trace amounts of water in organic solvents (Cheng et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-2-sulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGYCAYMJIXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498974 |
Source


|
| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-sulfanylpropan-1-one | |
CAS RN |
13792-77-3 |
Source


|
| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


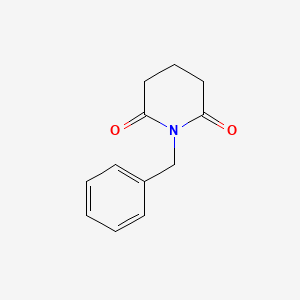
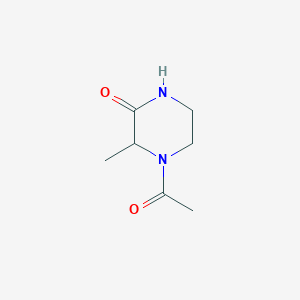
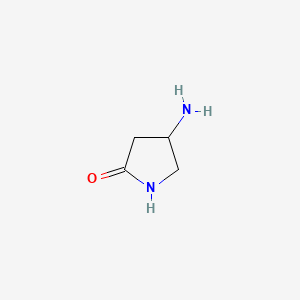
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
